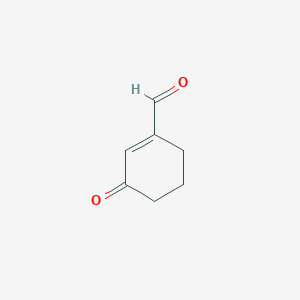
2',3'-Dideoxyinosine-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxyinosine-13C2,15N is a labeled analog of didanosine, a nucleoside reverse transcriptase inhibitor. This compound is primarily used in scientific research, particularly in the fields of virology and pharmacology, due to its antiviral properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxyinosine-13C2,15N involves the incorporation of isotopic labels into the didanosine molecule. The process typically starts with the synthesis of the inosine nucleoside, followed by the selective removal of the 2’ and 3’ hydroxyl groups. The isotopic labels, 13C and 15N, are introduced during the synthesis of the nucleoside or through subsequent chemical modifications .
Industrial Production Methods: Industrial production of 2’,3’-Dideoxyinosine-13C2,15N follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is produced under controlled conditions to meet the requirements for research-grade materials .
化学反应分析
Types of Reactions: 2’,3’-Dideoxyinosine-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications .
Common Reagents and Conditions: Common reagents used in the reactions involving 2’,3’-Dideoxyinosine-13C2,15N include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from the reactions of 2’,3’-Dideoxyinosine-13C2,15N depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
2’,3’-Dideoxyinosine-13C2,15N is widely used in scientific research due to its antiviral properties. It is used in studies related to HIV and other viral infections to understand the mechanism of action of nucleoside reverse transcriptase inhibitors. Additionally, the compound is used in pharmacokinetic studies to track the metabolism and distribution of didanosine in the body .
作用机制
The mechanism of action of 2’,3’-Dideoxyinosine-13C2,15N involves its incorporation into the viral DNA by reverse transcriptase. The compound acts as a chain terminator, preventing the formation of phosphodiester linkages necessary for the completion of the viral DNA chain. This inhibition of viral DNA synthesis effectively halts the replication of the virus .
相似化合物的比较
Similar Compounds: Similar compounds to 2’,3’-Dideoxyinosine-13C2,15N include other nucleoside reverse transcriptase inhibitors such as zidovudine, lamivudine, and stavudine. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness: The uniqueness of 2’,3’-Dideoxyinosine-13C2,15N lies in its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. The incorporation of 13C and 15N isotopes provides a means to track the compound in biological systems with high precision .
属性
分子式 |
C10H12N4O3 |
|---|---|
分子量 |
239.21 g/mol |
IUPAC 名称 |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i8+1,9+1,13+1 |
InChI 键 |
BXZVVICBKDXVGW-XGXVVXCKSA-N |
手性 SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=[15N][13C]3=[13C]2N=CNC3=O |
规范 SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CNC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


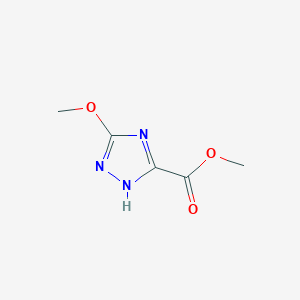

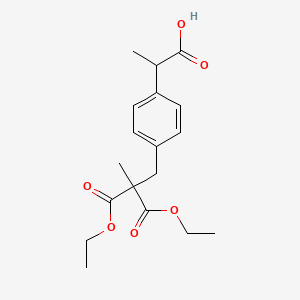
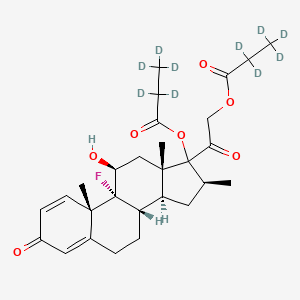
![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)
![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)
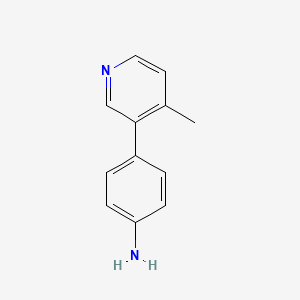

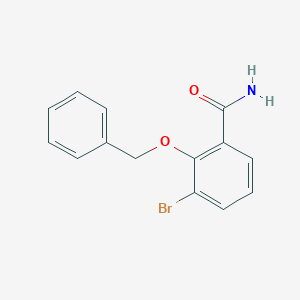

![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)

